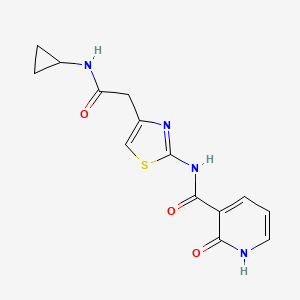
N-(4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C14H14N4O3S and its molecular weight is 318.35. The purity is usually 95%.
BenchChem offers high-quality N-(4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The thiazole nucleus within the compound is known for its antimicrobial properties. It can block the biosynthesis of certain bacterial lipids, which is a crucial mechanism in combating bacterial infections . This compound could potentially be used to develop new antimicrobial agents that work against both Gram-positive and Gram-negative bacteria, addressing the growing concern of antibiotic resistance.
Anticancer Agent
Thiazole derivatives have been studied for their antiproliferative effects, particularly against cancer cell lines such as the human breast adenocarcinoma (MCF7) . The compound may be optimized for use as an anticancer agent, possibly offering a new avenue for cancer treatment, especially for drug-resistant strains.
Molecular Docking Studies
Molecular docking studies of thiazole derivatives have shown promising results in identifying potential lead compounds for drug design . The compound’s structure could be analyzed to determine its binding affinity with various cancer or bacterial targets, aiding in the rational design of new therapeutic agents.
Antibacterial Hybrid Molecules
Research has indicated that combining thiazole with other antibacterial groups can lead to the development of hybrid molecules with enhanced antibacterial activity . This compound could be part of a new class of hybrid antimicrobials, working in conjunction with other agents to provide a multifaceted approach to bacterial infections.
Cell-Penetrating Peptide Complexes
The compound could be investigated for its ability to form complexes with cell-penetrating peptides, such as octaarginine. These complexes have shown increased antibacterial activity and faster killing kinetics, which could be beneficial in developing more effective antibacterial therapies .
Antitumor Activities
Thiazole compounds have been associated with various medicinal properties, including antitumor activities . The compound could be explored for its potential use in treating malignancies, possibly through mechanisms involving the disruption of cell growth pathways.
Eigenschaften
IUPAC Name |
N-[4-[2-(cyclopropylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c19-11(16-8-3-4-8)6-9-7-22-14(17-9)18-13(21)10-2-1-5-15-12(10)20/h1-2,5,7-8H,3-4,6H2,(H,15,20)(H,16,19)(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWRRUKHKMBWHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[1-[(4-fluorophenyl)sulfonyl]-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide](/img/structure/B2849895.png)
![N,4-Dimethyl-N-[(S)-alpha-methylphenethyl]benzenesulfonamide](/img/structure/B2849896.png)
![(Z)-ethyl 2-(2-((4-oxo-4H-chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2849899.png)
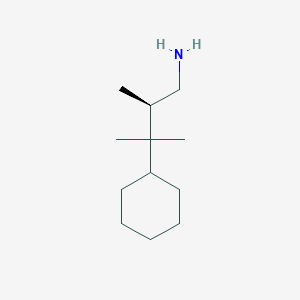
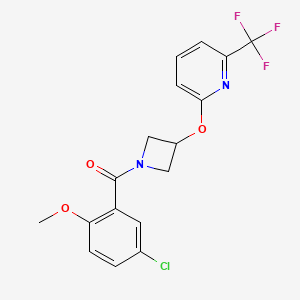
![2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2849905.png)
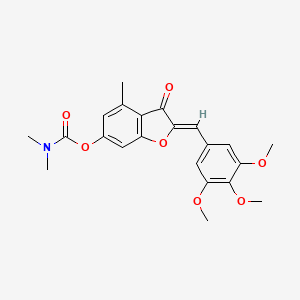

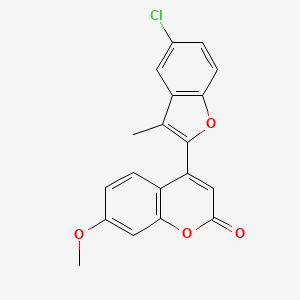
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2849911.png)

![2-({2-[(4-Methylbenzyl)amino]-2-oxoethyl}sulfonyl)acetic acid](/img/structure/B2849913.png)
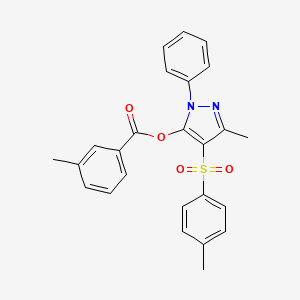
![N-(4-chlorophenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2849917.png)